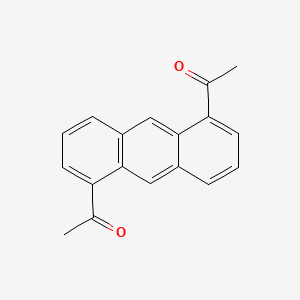

1,5-Diacetylanthracene

描述

1,5-Diacetylanthracene (1,5-DAAN) is a diacetyl-functionalized derivative of anthracene, where acetyl groups are substituted at the 1- and 5-positions of the anthracene core. This compound has garnered attention in materials science due to its unique electronic and structural properties, particularly in the context of charge-transfer (CT) co-crystals and spin-based quantum devices .

属性

CAS 编号 |

10210-34-1 |

|---|---|

分子式 |

C18H14O2 |

分子量 |

262.3 g/mol |

IUPAC 名称 |

1-(5-acetylanthracen-1-yl)ethanone |

InChI |

InChI=1S/C18H14O2/c1-11(19)15-7-3-5-13-10-18-14(9-17(13)15)6-4-8-16(18)12(2)20/h3-10H,1-2H3 |

InChI 键 |

XLGNVUALNGWNGZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC2=CC3=C(C=CC=C3C(=O)C)C=C21 |

规范 SMILES |

CC(=O)C1=CC=CC2=CC3=C(C=CC=C3C(=O)C)C=C21 |

产品来源 |

United States |

相似化合物的比较

Key Properties

1,5-DAAN exhibits a modulated optical band gap due to its acetyl substitution pattern, which alters the donor strength of the anthracene core in CT co-crystals with acceptors like tetracyanobenzene (TCNB). These co-crystals demonstrate enhanced spin-polarization dynamics, with improved spin-lattice (T1) and spin-spin (T2) relaxation times compared to unmodified anthracene:TCNB systems, making them promising for maser applications .

Comparison with Similar Compounds

Mono-Acetylanthracenes (1-AAN and 9-AAN)

Mono-acetylanthracenes, such as 1-acetylanthracene (1-AAN) and 9-acetylanthracene (9-AAN), are precursors to diacetylated derivatives. Key differences include:

- Triplet Yield : 1-AAN and 9-AAN are selected for their high triplet yields, a critical feature for photophysical applications. In contrast, 1,5-DAAN prioritizes spin dynamics over triplet yield .

- Synthetic Utility: Mono-acetylanthracenes are intermediates in the synthesis of diacetylated derivatives, with 9-AAN forming more readily due to the reactivity of the central anthracene position .

Diacetylanthracene Isomers (9,10-DAAN)

9,10-Diacetylanthracene (9,10-DAAN), with acetyl groups at the central 9,10-positions, contrasts sharply with 1,5-DAAN:

- Optical Band Gap: The 9,10-substitution pattern results in a smaller modulation of the optical band gap compared to 1,5-DAAN, as the central positions enhance π-conjugation and donor-acceptor interactions in CT co-crystals .

- Spin Dynamics : While both isomers improve T1 and T2 times over anthracene:TCNB, 1,5-DAAN exhibits superior spin-polarization properties, likely due to reduced steric hindrance and optimized packing in co-crystals .

Other Diacetylated Aromatics

Comparisons with non-anthracene diacetylated systems highlight structural influences on reactivity and conjugation:

- 1,4-Diacetylbenzene : Linear acetyl substitution in benzene derivatives facilitates extended conjugation but lacks the steric and electronic complexity of anthracene-based systems.

- 1,5-Diacetylnaphthalene: Similar to 1,5-DAAN, this compound exhibits orthogonal acetyl placement but with shorter π-conjugation, resulting in distinct aldol reaction outcomes and lower yields of conjugated quinones (42–54%) compared to anthracene derivatives .

Data Tables

Table 1: Optical and Spin Properties of Anthracene Derivatives in TCNB Co-Crystals

| Compound | Acetyl Positions | Optical Band Gap Modulation | Spin T1/T2 Improvement |

|---|---|---|---|

| Anthracene:TCNB | None | Baseline | Baseline |

| 1,5-DAAN:TCNB | 1,5 | High | Significant |

| 9,10-DAAN:TCNB | 9,10 | Moderate | Moderate |

| 1-AAN:TCNB | 1 | Low | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。